molecular formula C10H19NO3 B2555830 2-ethoxy-N-(3-hydroxycyclohexyl)acetamide CAS No. 1339243-50-3

2-ethoxy-N-(3-hydroxycyclohexyl)acetamide

Cat. No.: B2555830
CAS No.: 1339243-50-3
M. Wt: 201.266
InChI Key: UHTTXTGJKYKXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(3-hydroxycyclohexyl)acetamide is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.266. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

A study by Pękala et al. (2011) synthesized trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and investigated their anticonvulsant activity. One compound, in particular, showed significant efficacy in various seizure models, highlighting its potential as an anticonvulsant agent. The mechanism of action was attributed to the inhibition of voltage-gated sodium currents and enhancement of GABA effect, without lowering the seizure threshold (Pękala et al., 2011).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting a method for synthesizing intermediates for antimalarial drugs. This study presents an environmentally friendly and efficient approach for acylating amino groups in pharmaceutical synthesis (Magadum & Yadav, 2018).

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Saxena et al. (2009) designed and synthesized derivatives of 2-(4-methoxyphenyl)ethyl acetamide, evaluating them for PTP1B inhibitory activity. This enzyme is a target for antidiabetic drugs, and the compounds showed promising IC50 values, corroborating their potential in antidiabetic therapy (Saxena et al., 2009).

Herbicide Metabolism

Research by Coleman et al. (2000) focused on the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. The study provided insights into the biotransformation pathways of these herbicides, which are important for understanding their environmental fate and potential health impacts (Coleman et al., 2000).

Synthesis and Analytical Characterization of Psychoactive Substances

Wallach et al. (2016) reported on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, compounds related to ketamine and used as research chemicals. Their work aids in the forensic analysis and legislative control of these psychoactive substances, contributing to public health and safety (Wallach et al., 2016).

Anodic Oxidation for Pollutant Mineralization

Brillas et al. (2005) studied the anodic oxidation of paracetamol using a boron-doped diamond electrode, achieving complete mineralization. This research demonstrates the potential of advanced oxidation processes in water treatment for the removal of pharmaceutical contaminants (Brillas et al., 2005).

Properties

IUPAC Name

2-ethoxy-N-(3-hydroxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-14-7-10(13)11-8-4-3-5-9(12)6-8/h8-9,12H,2-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTTXTGJKYKXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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